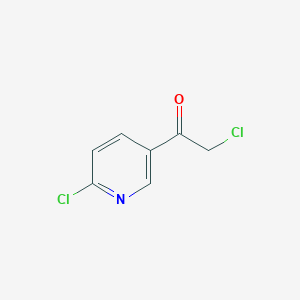

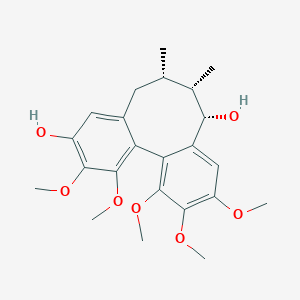

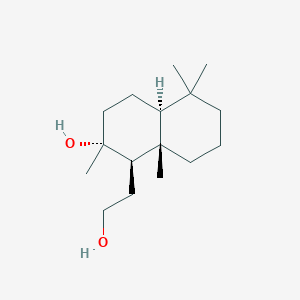

![molecular formula C15H16O3 B161370 4-[3-(4-Hydroxyphenyl)propyl]resorcinol CAS No. 376361-97-6](/img/structure/B161370.png)

4-[3-(4-Hydroxyphenyl)propyl]resorcinol

Vue d'ensemble

Description

“4-[3-(4-Hydroxyphenyl)propyl]resorcinol” is a derivative of resorcinol . Resorcinol is a phenolic compound with the formula C6H4(OH)2 and is one of three isomeric benzenediols . It is used as an antiseptic and disinfectant in topical pharmaceutical products . It is also used in the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts .

Synthesis Analysis

The synthesis of new resorcinol derivatives involves organic synthesis methods to prepare these compounds with high yields . The precursor material is used to prepare di-substituted molecule pharmaceutical compounds by reacting with acetic acid and zinc dichloride as catalysts at the first step . At the second step, the product reacts with chloroacetic acid using sodium hydroxide to convert the carboxyl group in the last product to an acid chloride by SOCl2 . The acid chloride is then dissolved in DCM and reacted with four amino drugs (Sulfadiazine, Theophylline, Paracetamol, and 4-amino antipyrine) to produce the new preparative compounds .Molecular Structure Analysis

The molecular structure of resorcinol, the base compound of “4-[3-(4-Hydroxyphenyl)propyl]resorcinol”, is C6H4(OH)2 . It is one of three isomeric benzenediols, the 1,3-isomer (or meta-isomer) . Resorcinol crystallizes from benzene as colorless needles that are readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of new resorcinol derivatives include an acylation reaction of resorcinol . A theoretical investigation has been done to prove the nature of the acylation reaction of resorcinol through the suggestion of three different transition states . The calculation proves that the acylation reaction is done through the para position of the aromatic ring with high yield present than other positions .Physical And Chemical Properties Analysis

Resorcinol is a phenolic compound with the formula C6H4(OH)2 . It is one of three isomeric benzenediols, the 1,3-isomer (or meta-isomer) . Resorcinol crystallizes from benzene as colorless needles that are readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .Applications De Recherche Scientifique

Synthesis and Chemical Properties

4-[3-(4-Hydroxyphenyl)propyl]resorcinol, a derivative of resorcinol, has been explored in various synthesis processes. For instance, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was synthesized starting from commercially available resorcinol, indicating the potential of resorcinol derivatives in chemical synthesis (Pan et al., 2020). Additionally, the Kolbe-Schmitt type reaction under ambient conditions, involving resorcinols, has been facilitated using an organic base, demonstrating the versatility of resorcinol compounds in chemical reactions (Sadamitsu et al., 2019).

Biological Activities and Applications

Resorcinol derivatives have shown significant biological activities. For instance, enhanced hydrophobicity in substituted resorcinol increased tyrosinase inhibition potency, indicating potential applications in biochemistry and pharmacology (Khatib et al., 2007). Similarly, dibrominated resorcinol dimers displayed potent antibacterial activity and inhibition against Candida albicans, suggesting their use in antimicrobial studies (Bouthenet et al., 2011).

Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, resorcinol derivatives have been used as analytical reagents. For example, 4-(2-Pyridylazo)-resorcinol has been utilized for the colorimetric estimation of cobalt, uranium, and lead, highlighting its application in analytical chemistry (Pollard et al., 1959).

Polymer Science

Resorcinol and its derivatives play a significant role in polymer science. For instance, they have been used as monomers or reactive additives in polymers, enhancing molecular weight and other properties of (pre-)polymers (Dressler, 1994).

Safety And Hazards

When handling “4-[3-(4-Hydroxyphenyl)propyl]resorcinol”, it is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place . The container should be kept tightly closed .

Orientations Futures

Research into new drug derivatives has been accelerated to increase the treatment effect towards a wide range of microbial organisms that cause disease . The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes recent research in synthesis methods of coumarin systems, investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 .

Propriétés

IUPAC Name |

4-[3-(4-hydroxyphenyl)propyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c16-13-7-4-11(5-8-13)2-1-3-12-6-9-14(17)10-15(12)18/h4-10,16-18H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSKNGMIUSMMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-Hydroxyphenyl)propyl]resorcinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

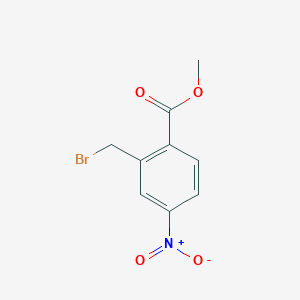

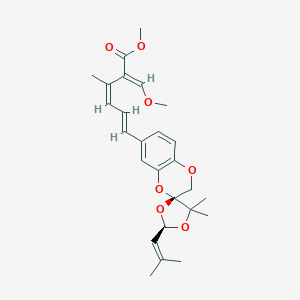

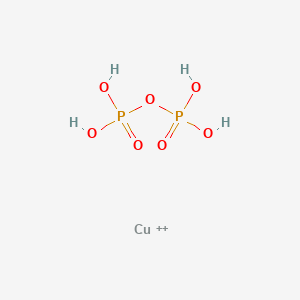

![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)

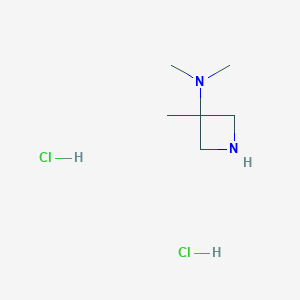

![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)